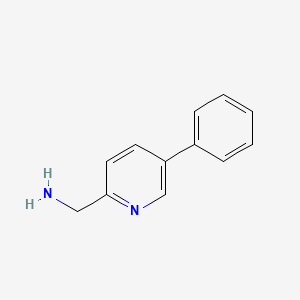

(5-Phenylpyridin-2-yl)methanamine

CAS No.: 441055-98-7

Cat. No.: VC8116484

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 441055-98-7 |

|---|---|

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | (5-phenylpyridin-2-yl)methanamine |

| Standard InChI | InChI=1S/C12H12N2/c13-8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8,13H2 |

| Standard InChI Key | OISXWBQAJYDNAB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)CN |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)CN |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (5-phenylpyridin-2-yl)methanamine reflects its structure: a pyridine ring with a phenyl substituent at position 5 and an aminomethyl group at position 2. Its molecular formula is CHN, with a molecular weight of 184.24 g/mol . The compound’s backbone aligns with bioactive molecules often explored in medicinal chemistry due to the pyridine ring’s electron-deficient nature and the amine group’s nucleophilic reactivity.

Structural Analogues and Derivatives

-

N-Methyl(5-phenylpyrid-2-yl)methylamine (CAS 892502-02-2): A methylated derivative with the formula CHN and molecular weight 198.27 g/mol . This derivative highlights the parent compound’s role as a precursor in alkylation reactions.

-

5-Phenylpyridine-2-carbaldehyde (CAS 780800-85-3): An aldehyde precursor (CHNO) used in reductive amination to synthesize the target amine .

Synthesis and Optimization

Reductive Amination of 5-Phenylpyridine-2-carbaldehyde

The most feasible synthesis involves reducing the aldehyde group of 5-phenylpyridine-2-carbaldehyde (CAS 780800-85-3) to a primary amine. This can be achieved via:

-

Sodium cyanoborohydride (NaBHCN) in the presence of ammonium chloride (NHCl), yielding up to 89% under optimized conditions .

-

Catalytic hydrogenation using palladium on carbon (Pd/C) in an ammonia-saturated solvent, though this method may require higher pressures and temperatures .

Buchwald–Hartwig Amination

An alternative route employs cross-coupling between 5-bromo-2-pyridinemethanamine and phenylboronic acid using a palladium catalyst. This method offers regioselectivity but is less common due to the commercial scarcity of brominated precursors .

Yield Optimization Challenges

-

Competing side reactions: Over-reduction of the pyridine ring or premature methylation (if using methylamine) can reduce yields .

-

Purification hurdles: The polar amine group complicates chromatographic separation, necessitating derivatization (e.g., acetylation) for efficient isolation .

Physicochemical Properties

Experimental and Predicted Data

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic phenyl group .

-

Stability: Susceptible to oxidation at the amine group; storage under inert atmosphere (N or Ar) at 2–8°C is recommended .

Applications in Research

Pharmaceutical Intermediate

The compound’s structure is analogous to α-(2-pyridyl)benzylamine (CAS 39930-11-5), a scaffold in kinase inhibitors and neurotransmitter analogs . Potential applications include:

-

Anticancer agents: Pyridine-based amines inhibit tyrosine kinases involved in tumor proliferation .

-

Neurological drugs: Amine groups facilitate blood-brain barrier penetration, making them candidates for Alzheimer’s or Parkinson’s disease therapeutics .

Ligand in Coordination Chemistry

The pyridine nitrogen and amine group can coordinate to transition metals (e.g., Ru, Pd), enabling use in catalytic systems or metal-organic frameworks (MOFs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume